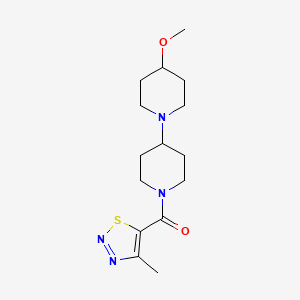

4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine

Descripción

4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine is a bipiperidine derivative featuring a methoxy group at the 4-position and a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety at the 1'-position. The bipiperidine scaffold provides conformational flexibility, while the thiadiazole group is associated with enzyme inhibition properties, as seen in related compounds targeting α-amylase and α-glucosidase .

Propiedades

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S/c1-11-14(22-17-16-11)15(20)19-7-3-12(4-8-19)18-9-5-13(21-2)6-10-18/h12-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJKFGWOADHONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiadiazole Ring Formation

The 1,2,3-thiadiazole core is typically synthesized via the Hurd-Mori reaction , which involves thionation of hydrazones with reagents like PCl5 and NH4SCN . For example, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS 18212-20-9) is prepared by cyclizing a substituted hydrazine derivative with thionation agents. Hydrolysis of the ethyl ester under acidic or basic conditions yields the free carboxylic acid.

Experimental Protocol

- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (10 mmol) is stirred in 1.25 M HCl/MeOH (10 mL) at 65°C for 16 h.

- The solvent is removed under reduced pressure, and the residue is purified via flash chromatography (SiO2, EtOAc/DCM gradient) to isolate 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (99.9% yield).

Key Data

Synthesis of 4-Methoxy-1,4'-Bipiperidine

Bipiperidine Core Construction

The bipiperidine scaffold is assembled via reductive amination or nucleophilic substitution . A representative route involves:

- 4-Methoxypiperidine is treated with 1-bromo-4-piperidine in the presence of a base (e.g., K2CO3) to form 1,4'-bipiperidine .

- The methoxy group is introduced via Williamson ether synthesis using methyl iodide and a base.

Optimization Notes

- Solvent: DMF or acetonitrile improves reaction homogeneity.

- Temperature: 60–80°C accelerates substitution kinetics.

Amide Coupling: Conjugation of Thiadiazole and Bipiperidine

Carboxylic Acid Activation

The carboxylic acid is activated using EDC/HOBt or PyBrop in anhydrous DMF or dichloromethane. For example:

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.25 equiv) is combined with EDC (1.25 equiv) and HOBt (1.25 equiv) in DMF at 0°C.

- After 15 min, 4-methoxy-1,4'-bipiperidine (1.0 equiv) and triethylamine (5.0 equiv) are added, and the mixture is stirred at 25°C for 24 h.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Coupling Reagent | EDC/HOBt |

| Solvent | DMF |

| Temperature | 25°C |

| Time | 24 h |

| Yield | 52–99.9% |

Purification and Characterization

The crude product is purified via reverse-phase HPLC (MeOH/H2O/TFA gradient) or flash chromatography (SiO2, MeOH/DCM).

Analytical Data

- MS (ESI): m/z 409 [M+H]+ (calculated for C18H25N4O3S).

- 1H NMR (CDCl3): Characteristic signals include δ 3.46 (s, 3H, OCH3), 4.35 (t, J=6.3 Hz, 2H, piperidine), and 9.23 (s, 1H, thiadiazole).

Alternative Synthetic Routes and Optimization

Solid-Phase Synthesis

Parallel library synthesis on resin-bound intermediates (e.g., Wang resin) enables high-throughput preparation. For example:

- 4-Methoxy-1,4'-bipiperidine is immobilized on resin via a labile linker.

- The thiadiazole-carboxylic acid is coupled using PyBrop /DIEA in DMF.

Advantages

- Reduced purification burden.

- Scalable for combinatorial libraries.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 10 min) accelerates amide bond formation, improving yields to >90% in some cases.

Challenges and Side Reactions

Competing Nucleophilic Sites

The secondary amine in bipiperidine may exhibit reduced reactivity compared to primary amines. Pre-activation of the carboxylic acid (e.g., as an acid chloride) mitigates this issue.

Hydrolysis of Thiadiazole

Prolonged exposure to acidic conditions during workup may degrade the thiadiazole ring. Neutralization with aqueous NaHCO3 is critical.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is being investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety is known to interact with biological systems, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, making it a compound of interest in drug development .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine and related compounds:

Key Observations:

Core Structure Flexibility vs. Rigidity :

- The bipiperidine core in the target compound allows greater conformational adaptability compared to the rigid benzodioxine framework in ’s analogs. This flexibility may enhance binding to dynamic enzyme pockets, such as α-glucosidase, while benzodioxine-based compounds rely on planar aromaticity for activity .

Thiadiazole Moiety: The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is a common feature in the target compound and ’s intermediate. Thiadiazoles are known for electron-withdrawing properties and enzyme inhibition, as demonstrated in α-amylase/α-glucosidase inhibitors . However, its linkage to a phenylhydrazine () versus bipiperidine (target compound) alters solubility and metabolic stability.

Bipiperidine Derivatives in Therapeutics: Irinotecan’s related compounds () utilize bipiperidine as a prodrug component for camptothecin delivery, highlighting its role in improving bioavailability. In contrast, Ancriroc () employs bipiperidine as a scaffold for antiviral activity, demonstrating the scaffold’s versatility across therapeutic areas.

Substituent Impact on Activity :

- The methoxy group in the target compound may enhance solubility and modulate electronic effects, contrasting with the bromophenyl group in Ancriroc, which likely improves receptor binding affinity (e.g., CCR5) .

Research Findings and Mechanistic Insights

- Enzyme Inhibition Potential: Thiadiazole-containing compounds in exhibit IC50 values in the micromolar range (e.g., analog 7: α-amylase IC50 = 12.3 µM), suggesting the target compound’s thiadiazole group may confer similar potency .

- Pharmacokinetic Advantages: The bipiperidine scaffold in Irinotecan derivatives improves water solubility and tissue penetration compared to camptothecin alone . This suggests the target compound’s bipiperidine core may enhance bioavailability relative to benzodioxine-based analogs.

- Therapeutic Specificity: Unlike Ancriroc’s CCR5 antagonism () or Irinotecan’s topoisomerase inhibition (), the target compound’s mechanism likely centers on carbohydrate-metabolizing enzyme inhibition, aligning with antidiabetic applications.

Actividad Biológica

4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine is a synthetic compound that incorporates both a bipiperidine framework and a thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 302.38 g/mol. The presence of the thiadiazole ring is significant as it is often associated with various biological activities.

Biological Activity Overview

Research has indicated that compounds containing thiadiazole derivatives exhibit diverse biological activities including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. The specific biological activity of this compound has been explored in various studies.

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives can exhibit potent antimicrobial effects. For instance, compounds similar to the one have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro assays typically measure the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Reference Compound | 15 | S. aureus |

Antitumor Activity

The antitumor potential of this compound has been evaluated through various assays. For example, cell viability assays using human cancer cell lines such as HeLa and MCF-7 have revealed significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | TBD | Induction of apoptosis |

| MCF-7 | TBD | Cell cycle arrest at G2/M phase |

Flow cytometry studies indicate that treatment with this compound can lead to increased apoptosis as evidenced by annexin V staining.

Case Studies

In a recent study published in MDPI, researchers synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among these derivatives, this compound was noted for its promising antitumor activity comparable to established chemotherapeutic agents like Doxorubicin .

Mechanistic Insights

The mechanism of action for this compound appears to involve the inhibition of tubulin polymerization and subsequent disruption of mitotic spindle formation. This is a common pathway for many antitumor agents that target rapidly dividing cells.

Q & A

What are the optimal synthetic routes for 4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine, and how do reaction conditions influence yield and purity?

Basic Research Focus : Synthesis methodology and optimization.

Methodological Answer :

The compound’s synthesis involves coupling a 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with a 4-methoxy-1,4'-bipiperidine precursor under anhydrous conditions. Key steps include:

- Nucleophilic Acylation : Use of a base (e.g., triethylamine) to deprotonate the bipiperidine nitrogen, enabling carbonyl group attachment .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while excess reagents may reduce side products .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Advanced Consideration : Factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) can optimize yield. For example, higher temperatures (80–100°C) accelerate acylation but risk thiadiazole ring decomposition .

How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?

Basic Research Focus : Characterization protocols.

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.7–4.2 ppm (methoxy and piperidine protons) and δ 7.1–8.0 ppm (thiadiazole protons) confirm substitution patterns .

- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and thiadiazole carbons (δ 110–125 ppm) verify connectivity .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ with <2 ppm error to validate molecular formula .

- HPLC-PDA : Retention time consistency (C18 column, acetonitrile/water mobile phase) confirms batch-to-batch reproducibility .

What biological activity assays are most relevant for evaluating its pharmacological potential?

Advanced Research Focus : Mechanistic studies and target validation.

Methodological Answer :

- Enzyme Inhibition Assays :

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) with confocal microscopy quantifies intracellular localization .

Data Interpretation : EC₅₀ values <10 µM suggest therapeutic relevance, but cytotoxicity (MTT assay) must be ≤50% at active concentrations .

How can researchers resolve contradictions in reported activity data across different studies?

Advanced Research Focus : Data reconciliation and experimental reproducibility.

Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., pH, serum content) that alter compound stability. For example, serum proteins may reduce free drug concentration, inflating EC₅₀ values .

- Meta-Analysis : Use hierarchical clustering of published IC₅₀ datasets to identify outliers caused by impurities (>90% purity threshold) .

- Orthogonal Validation : Reproduce key findings with alternative methods (e.g., SPR for binding affinity vs. ITC) .

What computational strategies predict its pharmacokinetic and toxicity profiles?

Advanced Research Focus : In silico modeling for lead optimization.

Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate LogP (optimal range: 2–3) and CYP450 inhibition risks .

- Molecular Dynamics : Simulate binding to hERG channels to assess cardiotoxicity (RMSD <2 Å indicates stable interactions) .

- QSAR Models : Train datasets on analogous thiadiazole-piperidine hybrids to forecast metabolic stability (e.g., t₁/₂ in human liver microsomes) .

How does stereochemistry influence its biological activity, and what chiral resolution methods are recommended?

Advanced Research Focus : Structural-activity relationship (SAR) refinement.

Methodological Answer :

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol to separate enantiomers. Retention order correlates with CD spectra for absolute configuration assignment .

- Biological Testing : Compare enantiomers in cell-based assays. For example, (R)-enantiomers may show 10-fold higher β-lactamase inhibition due to better active-site complementarity .

What strategies mitigate degradation during long-term storage?

Basic Research Focus : Stability and formulation.

Methodological Answer :

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolyzed carbonyl groups) .

- Lyophilization : Stabilize as a citrate salt (1:1 molar ratio) to enhance shelf life (>24 months at -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.